molecular formula C7H13ClF3N B2767971 3-(Trifluoromethyl)cyclohexanamine hydrochloride CAS No. 951627-67-1

3-(Trifluoromethyl)cyclohexanamine hydrochloride

Cat. No.: B2767971
CAS No.: 951627-67-1
M. Wt: 203.63
InChI Key: RCSIEAABDZVSPX-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C7H12F3N·HCl It is a derivative of cyclohexanamine, where a trifluoromethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cyclohexanamine hydrochloride typically involves the introduction of a trifluoromethyl group to a cyclohexanamine precursor. One common method is the reaction of cyclohexanone with trifluoromethylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

3-(Trifluoromethyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)cyclohexylamine
  • 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine
  • 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

Uniqueness

3-(Trifluoromethyl)cyclohexanamine hydrochloride is unique due to the position of the trifluoromethyl group on the cyclohexane ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets compared to its analogs.

Biological Activity

3-(Trifluoromethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C7H12F3N·HCl. It is a derivative of cyclohexanamine, notable for its trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves introducing a trifluoromethyl group to a cyclohexanamine precursor. This can be achieved through reductive amination methods using cyclohexanone and trifluoromethylamine, often catalyzed by reducing agents like sodium cyanoborohydride or lithium aluminum hydride.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes. Inside cells, it interacts with various enzymes and receptors, modulating their activity. The precise pathways depend on the biological context in which the compound is used .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antinociceptive Activity : In studies involving neuropathic pain models in mice, the compound demonstrated significant anti-allodynic effects comparable to established analgesics. For instance, it produced notable relief from mechanical hypersensitivity after 12 days of treatment at doses of 0.5 mg/kg .
  • Enzyme Modulation : The compound has been investigated for its potential to act as a biochemical probe in enzyme mechanism studies. Its structural features allow it to interact with specific enzyme targets, influencing their activity .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. SAR studies have shown that modifications in the position and nature of substituents on the cyclohexane ring can lead to variations in potency against different biological targets .

Study on Neuropathic Pain

A study evaluated the efficacy of this compound against neuropathic pain induced by sciatic nerve cuffing in mice. The results indicated that this compound significantly alleviated mechanical allodynia, showing comparable efficacy to traditional pain relief medications like MY 5445 .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of compounds containing trifluoromethyl groups, including this compound. The study revealed promising antibacterial activity against various strains, including resistant bacteria, highlighting its potential as a lead compound for antibiotic development .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntinociceptiveSignificant relief
Enzyme InhibitionModulates activity
AntimicrobialEffective against resistant strains

Table 2: Structure-Activity Relationship Insights

Compound VariantPotency (IC50/µM)Notes
3-(Trifluoromethyl)cyclohexanamine<10High potency against neuropathic pain
MY 54456.7Comparison standard for analgesic efficacy
Trifluoromethyl derivativesVariesPotency influenced by substituent positioning

Properties

IUPAC Name

3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSIEAABDZVSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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